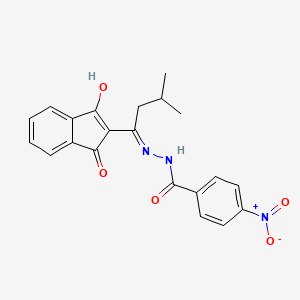

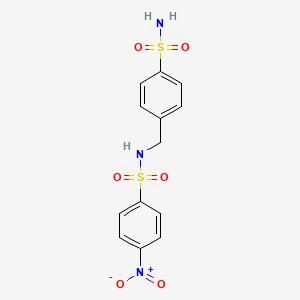

![molecular formula C19H20N2O4S3 B2699334 4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide CAS No. 941987-43-5](/img/structure/B2699334.png)

4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide, also known as MMB, is a chemical compound that has been extensively studied for its potential use in scientific research. MMB is a synthetic compound that has shown promising results in various research applications.

Scientific Research Applications

Applications in Photodynamic Therapy

The synthesis and characterization of derivatives similar to the queried compound have shown significant potential in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which share structural similarities with the compound of interest, highlighted their effectiveness as photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the queried compound, has demonstrated anticonvulsant activity. Specifically, certain derivatives were synthesized and evaluated for their effectiveness against picrotoxin-induced convulsions. One of the compounds showed significant anticonvulsive effects, abolishing the tonic extensor phase and offering 100% protection, indicating the potential of such structures in developing anticonvulsant drugs (Farag et al., 2012).

Building Blocks for Molecular Electronics

Derivatives of the compound have been explored as building blocks for molecular electronics. Research has shown that simple and readily accessible aryl bromides, which include structures analogous to the compound of interest, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds undergo efficient synthetic transformations, indicating their utility in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).

Antimicrobial and Enzyme Inhibition Activities

The sulfonamide-based structures similar to the queried compound have shown significant biological activities, including antimicrobial and enzyme inhibition potentials. For instance, new organosulfur metallic compounds featuring sulfonamide motifs have demonstrated potent antimicrobial activities and drug likeness properties. These compounds, through synthesis and molecular modeling, have been identified as potential therapeutic agents (Hassan et al., 2021).

Contribution to Heterocyclic Chemistry

The compound and its derivatives have contributed to the advancement of heterocyclic chemistry, particularly in the synthesis of thiazoles and their fused derivatives exhibiting antimicrobial activities. Such research efforts have led to the development of novel compounds with potential applications in medicinal chemistry and drug development (Wardkhan et al., 2008).

Safety and Hazards

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S3/c1-25-13-8-10-14(11-9-13)28(23,24)12-4-7-17(22)20-19-21-18-15(26-2)5-3-6-16(18)27-19/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZAVLDLZTURLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

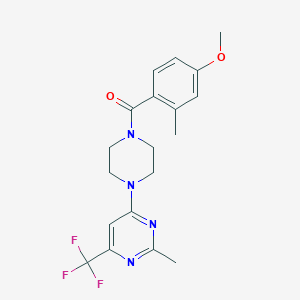

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)

![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

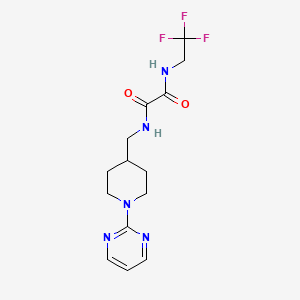

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)